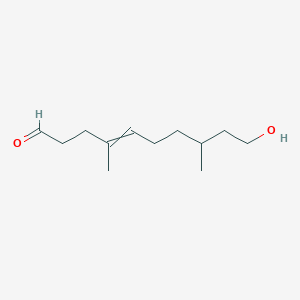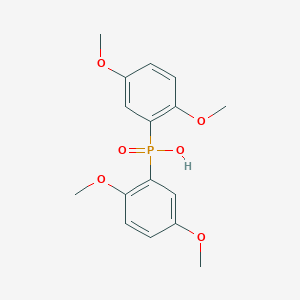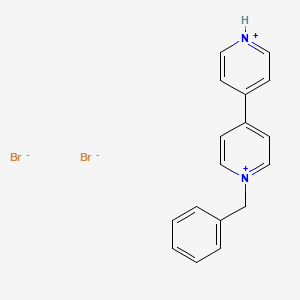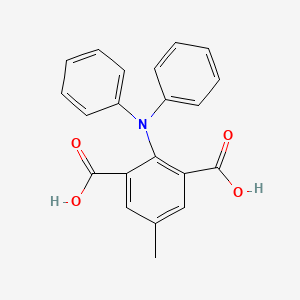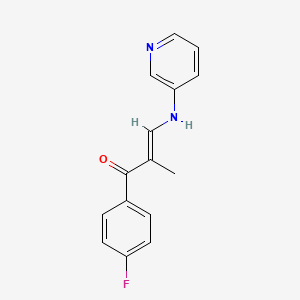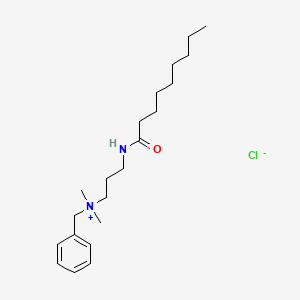
3-Pelargonamidopropyldimethylbenzylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pelargonamidopropyldimethylbenzylammonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in personal care products. The compound’s structure consists of a benzyl group attached to a dimethylammonium moiety, with a pelargonamide group linked via a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pelargonamidopropyldimethylbenzylammonium chloride typically involves the quaternization of dimethylbenzylamine with 3-chloropropylpelargonamide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically isolated through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pelargonamidopropyldimethylbenzylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of benzyl ethers or benzyl esters.
Aplicaciones Científicas De Investigación
Chemistry: 3-Pelargonamidopropyldimethylbenzylammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell culture studies as a disinfectant to maintain sterile conditions. It is also used in the formulation of antimicrobial agents.
Medicine: In the medical field, this compound is used in antiseptic solutions and wound care products due to its antimicrobial properties.
Industry: The compound is utilized in the formulation of personal care products such as shampoos and conditioners, where it acts as a surfactant and preservative.
Mecanismo De Acción
The antimicrobial action of 3-Pelargonamidopropyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various applications, including as an antiseptic and in personal care products.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness: 3-Pelargonamidopropyldimethylbenzylammonium chloride is unique due to its specific structural features, which confer enhanced antimicrobial activity and surfactant properties. Its pelargonamide group provides additional hydrophobic interactions, making it more effective in disrupting microbial membranes compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
69205-13-6 |
|---|---|
Fórmula molecular |
C21H37ClN2O |
Peso molecular |
369.0 g/mol |
Nombre IUPAC |
benzyl-dimethyl-[3-(nonanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O.ClH/c1-4-5-6-7-8-12-16-21(24)22-17-13-18-23(2,3)19-20-14-10-9-11-15-20;/h9-11,14-15H,4-8,12-13,16-19H2,1-3H3;1H |
Clave InChI |
TVVZLALIXIVZOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


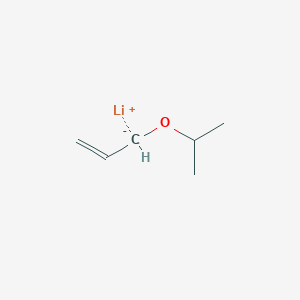
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)
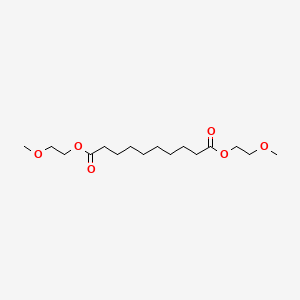
![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
